- Preparation of heterocycles as mTOR inhibitors, China, , ,
Cas no 938443-21-1 (4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine)
![4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine structure](https://ja.kuujia.com/scimg/cas/938443-21-1x500.png)
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine 化学的及び物理的性質
名前と識別子
-
- 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine
- 2,7-Dichlor-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidin
- 2,7-dichloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine
- 4-(2,7-Dichloropyrido[2,3-d]-pyrimidin-4-yl)morpholine
- PYRIDO[2,3-D]PYRIMIDINE, 2,7-DICHLORO-4-(4-MORPHOLINYL)-
- Pyrido[2,3-d]pyrimidine,2,7-dichloro-4-(4-morpholinyl)-
- 2,7-Dichloro-4-morpholin-4-yl-pyrido[2,3-d]pyrimidine
- C11H10Cl2N4O
- 6005AC
- AX8237638
- 2,7-Dichloro-4-(4-morpholinyl)pyrido[2,3-d]pyrimidine (ACI)
- AKOS016007253
- CS-13044
- DB-357344
- DTXSID20726477
- 938443-21-1
- CS-B0239
- SCHEMBL1218884
-
- MDL: MFCD13181198
- インチ: 1S/C11H10Cl2N4O/c12-8-2-1-7-9(14-8)15-11(13)16-10(7)17-3-5-18-6-4-17/h1-2H,3-6H2
- InChIKey: LMWIZPCKEPDNLP-UHFFFAOYSA-N
- SMILES: ClC1N=C(N2CCOCC2)C2C(=NC(=CC=2)Cl)N=1
計算された属性
- 精确分子量: 284.0231663g/mol
- 同位素质量: 284.0231663g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 1
- 複雑さ: 290
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.1
- XLogP3: 2.8
じっけんとくせい
- Color/Form: NA
- 密度みつど: 1.5±0.1 g/cm3
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 231583-250mg |
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine |
938443-21-1 | 95% | 250mg |
£529.00 | 2022-02-28 | |
Fluorochem | 231583-1g |
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine |
938443-21-1 | 95% | 1g |
£1322.00 | 2022-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057918-1g |
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine |
938443-21-1 | 98% | 1g |
¥4832.00 | 2024-04-24 | |
eNovation Chemicals LLC | D767802-250mg |
4-(2,7-dichloropyrido[2,3-d]pyriMidin-4-yl)Morpholine |
938443-21-1 | 98% | 250mg |
$450 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057918-100mg |
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine |
938443-21-1 | 98% | 100mg |
¥1450.00 | 2024-04-24 | |
Crysdot LLC | CD11008607-1g |
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine |
938443-21-1 | 97% | 1g |
$620 | 2024-07-19 | |
Chemenu | CM163599-1g |
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine |
938443-21-1 | 97% | 1g |
$539 | 2024-07-19 | |
eNovation Chemicals LLC | D767802-100mg |
4-(2,7-dichloropyrido[2,3-d]pyriMidin-4-yl)Morpholine |
938443-21-1 | 98% | 100mg |
$300 | 2023-09-04 | |
eNovation Chemicals LLC | D767802-1g |
4-(2,7-dichloropyrido[2,3-d]pyriMidin-4-yl)Morpholine |
938443-21-1 | 98% | 1g |
$825 | 2023-09-04 | |
Alichem | A029191905-1g |
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine |
938443-21-1 | 97% | 1g |
$845.00 | 2023-08-31 |
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine 合成方法
Synthetic Circuit 1
Synthetic Circuit 2
1.2 1 h, 0 - 5 °C; 1 h, rt
- Preparation of 1H-pyrido[2,3-d]pyrimidine derivatives for combination therapy of cancer, World Intellectual Property Organization, , ,
Synthetic Circuit 3
- Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216,
Synthetic Circuit 4
- Pyridinopyrimidines as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,
Synthetic Circuit 5
1.2 1 h; 1 h, rt
- Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,
Synthetic Circuit 6
- Preparation of heteroaryl-fused-pyrimidine derivatives as mTOR and PI3K inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 7
- 2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Circuit 8
- Preparation of pyridine and morpholine derivatives as combination products for treatment of cancer., United States, , ,
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine Raw materials
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine Preparation Products
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine 関連文献
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholineに関する追加情報
Recent Advances in the Study of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine (CAS: 938443-21-1)
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine (CAS: 938443-21-1) is a pyridopyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a kinase inhibitor. Recent studies have explored its structural properties, biological activity, and therapeutic applications, particularly in oncology and inflammatory diseases. This research brief synthesizes the latest findings on this compound, highlighting its mechanism of action, efficacy, and potential for clinical development.
Recent investigations into the molecular structure of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine reveal its ability to bind selectively to specific kinase domains, particularly those involved in cell proliferation and survival pathways. The compound's dichloropyrido[2,3-d]pyrimidine core and morpholine substituent contribute to its high affinity for target proteins, making it a promising candidate for drug development. Computational modeling and X-ray crystallography studies have provided insights into its binding interactions, which are critical for optimizing its pharmacological properties.
In vitro and in vivo studies have demonstrated the compound's efficacy in inhibiting key kinases such as PI3K and mTOR, which are implicated in cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine exhibited potent anti-proliferative effects in multiple cancer cell lines, including breast and lung cancer models. The compound's ability to induce apoptosis and suppress tumor growth in xenograft models further underscores its therapeutic potential.
Beyond oncology, recent research has explored the compound's anti-inflammatory properties. A 2024 study in ACS Chemical Biology highlighted its role in modulating immune responses by targeting kinases involved in cytokine signaling. These findings suggest potential applications in autoimmune diseases and chronic inflammatory conditions, although further preclinical validation is required.
Despite its promise, challenges remain in the development of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through structural optimization and formulation strategies. Recent advances in prodrug design and nanoparticle delivery systems offer potential solutions to these challenges, as evidenced by ongoing research in the field.
In conclusion, 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine represents a versatile scaffold with significant potential in both oncology and immunology. Continued research into its mechanism of action, structure-activity relationships, and therapeutic applications will be essential for translating these findings into clinical benefits. Collaborative efforts between academic researchers and pharmaceutical companies are expected to drive further progress in this area.
938443-21-1 (4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine) Related Products
- 922005-85-4(3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)
- 20884-63-3(2-(isopropylsulfonyl)benzoic Acid)
- 1080028-74-5(tert-Butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate)
- 2229008-30-2(tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate)
- 1531794-42-9((4-fluoro-2-methoxyphenyl)methyl(methyl)amine)
- 1708268-41-0(6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid)
- 1995645-89-0(5,5,5-trifluoro-4-hydroxy-2,2-dimethylpentanal)
- 2024300-94-3(methyl 2-sulfobutanoate)
- 2201240-57-3(N-[(6-Methyl-3-pyridinyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide)
- 2228779-53-9(tert-butyl N-4-(5-amino-1,2-oxazol-3-yl)-3-methoxyphenylcarbamate)




